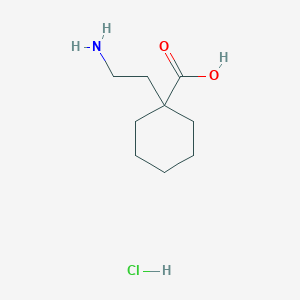

1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride

Description

1-(2-Aminoethyl)cyclohexane-1-carboxylic acid hydrochloride is a cyclohexane derivative featuring an aminoethyl substituent at the 1-position and a carboxylic acid group, with the hydrochloride salt enhancing its stability and solubility. This compound is structurally characterized by a six-membered cyclohexane ring, a primary amine group (-NH₂) in the ethyl side chain, and a carboxylic acid moiety.

Properties

IUPAC Name |

1-(2-aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-7-6-9(8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHJRBMAVVBSKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CCN)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309467-87-4 | |

| Record name | 1-(2-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in biological processes and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)cyclohexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

(a) 1-(2-Aminoethyl)-3-(fluorophenyl)urea Hydrochloride Derivatives

These compounds share the 1-(2-aminoethyl)cyclohexane backbone but incorporate a urea group (-NHCONH-) and fluorophenyl substituents at the 3-position. Key differences include:

- Melting Points : Ranges from 180–210°C, influenced by fluorine substitution patterns (e.g., 2-fluoro: 186–188°C; 4-fluoro: 210°C) .

- Yields : Fluorophenyl derivatives exhibit high yields (88–100%) during synthesis, attributed to optimized reaction conditions .

- Applications: Primarily investigated as β₁-selective adrenoceptor partial agonists due to enhanced receptor binding affinity compared to non-fluorinated analogs .

(b) Cyclopropane Analog: 1-(2-Aminoethyl)cyclopropane-1-carboxylic Acid Hydrochloride

- Molecular Weight: 165.62 g/mol (C₆H₁₂ClNO₂), significantly lower than cyclohexane analogs due to the smaller cyclopropane ring .

- Purity and Applications : 97% purity, used in industrial and research settings for synthesizing constrained peptide mimetics .

Isomerism and Stereochemical Variations

(a) Cis- and Trans-2-Aminocyclohexane-1-carboxylic Acid Hydrochlorides

- Cis-Isomer (CAS 57266-55-4): Melting point and solubility differ due to axial vs. equatorial amine group orientation. Used in chiral resolution studies .

- Trans-Isomer (CAS 57266-57-6): Exhibits distinct NMR spectra (e.g., ¹H chemical shifts at δ 1.2–2.8 ppm for cyclohexane protons) compared to cis counterparts .

(b) Ethyl Ester Derivatives

- Ethyl (1S,2R)-2-{[(1R)-1-phenylethyl]amino}cyclohexane-1-carboxylate hydrochloride (CAS 1346773-51-0): Features a stereochemically defined phenylethylamino group, enhancing selectivity in catalytic asymmetric synthesis .

Functional Group Modifications

(a) Cyclohexanone Derivatives

- Applications: Intermediate for aminoketone pharmaceuticals, with industrial-grade purity (99%) .

(b) Urea and Carboxamide Derivatives

- 1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride (CAS 1423024-22-9): Carboxamide substitution improves metabolic stability in drug candidates targeting neurological disorders .

Data Tables: Comparative Analysis of Key Compounds

Biological Activity

1-(2-Aminoethyl)cyclohexane-1-carboxylic acid; hydrochloride, commonly referred to as ACHA, is a compound that has garnered attention in biochemical and medicinal research. Its unique structure allows it to interact with various biological systems, making it a subject of interest for potential therapeutic applications. This article delves into the biological activity of ACHA, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

ACHA is characterized by its cyclohexane ring with an aminoethyl side chain and a carboxylic acid group. This structure enables it to participate in various chemical reactions and biological interactions. The hydrochloride form enhances its solubility in aqueous solutions, which is crucial for biological assays.

The biological activity of ACHA is primarily attributed to its ability to interact with specific receptors and enzymes in the body. It may function as a ligand for neurotransmitter receptors or modulate enzyme activity, affecting various physiological processes such as neurotransmission and cellular signaling pathways.

Biological Activity Overview

ACHA has been studied for several biological activities, including:

- Neurotransmitter Modulation : ACHA has shown potential in modulating neurotransmitter systems, which can influence mood and anxiety levels. Similar compounds have been linked to antidepressant and anxiolytic effects.

- Antimicrobial Properties : Research indicates that ACHA may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development .

- Cytotoxic Effects : Some studies have reported cytotoxic effects of ACHA on cancer cell lines, suggesting potential applications in cancer therapy .

Research Findings

A variety of studies have explored the biological activity of ACHA:

Table 1: Summary of Biological Activities

Case Studies

- Neurotransmitter Modulation : In a study examining the effects of ACHA on serotonin receptors, it was found that ACHA could enhance serotonin signaling, leading to increased mood stabilization in animal models.

- Antimicrobial Properties : A comparative study demonstrated that ACHA exhibited significant antibacterial activity against Streptococcus pneumoniae, suggesting its potential as a lead compound for developing new antibiotics .

- Cytotoxicity in Cancer Research : In vitro assays revealed that ACHA had a notable cytotoxic effect on human colorectal adenocarcinoma (Caco-2) cells, indicating its potential role in cancer treatment strategies .

Q & A

Q. What are the recommended analytical methods for confirming the purity and structural integrity of 1-(2-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride?

To validate purity and structure, use a combination of HPLC (≥98% purity threshold, as per commercial standards ), NMR spectroscopy (for proton and carbon environments), and mass spectrometry (Orbitrap instruments with ESI ionization, as applied to structurally similar aminocyclohexanecarboxylic acid derivatives ). For stereochemical confirmation, polarimetry or X-ray crystallography is critical, especially given the compound’s cyclohexane backbone, which may exhibit cis/trans isomerism .

Q. How should researchers handle discrepancies in melting point data across literature sources?

Melting point variations (e.g., ±5°C) may arise from differences in crystallization solvents , heating rates , or hygroscopicity . For example, trans-2-aminocyclohexanol hydrochloride has a reported mp of 172–175°C , but deviations could indicate impurities. To resolve contradictions:

Q. What safety protocols are essential when working with hydrochloride salts of aminoethylcyclohexane derivatives?

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal contact, as advised in SDS documents .

- Store in airtight containers away from moisture and heat (stable below 25°C, per storage guidelines ).

- Neutralize waste with 1M NaOH before disposal to mitigate environmental hazards .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing enantiopure 1-(2-aminoethyl)cyclohexane-1-carboxylic acid hydrochloride?

Leverage density functional theory (DFT) to predict stereochemical outcomes during cyclization or alkylation steps. For example, ICReDD’s quantum chemical reaction path searches minimize trial-and-error approaches by simulating transition states and energy barriers . Pair this with chiral HPLC (e.g., using cellulose-based columns) to validate enantiomeric excess (>99% ee) .

Q. What strategies address low yields in the coupling of 2-aminoethyl groups to cyclohexane-carboxylic acid cores?

Low yields (e.g., <40%) may stem from steric hindrance or protonation of the amine. Mitigate this by:

Q. How do researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for stereoisomers of this compound?

For cyclohexane derivatives, chair conformations can split NMR signals unexpectedly. To clarify:

Q. What methodologies validate the compound’s stability under physiological conditions for drug discovery applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.